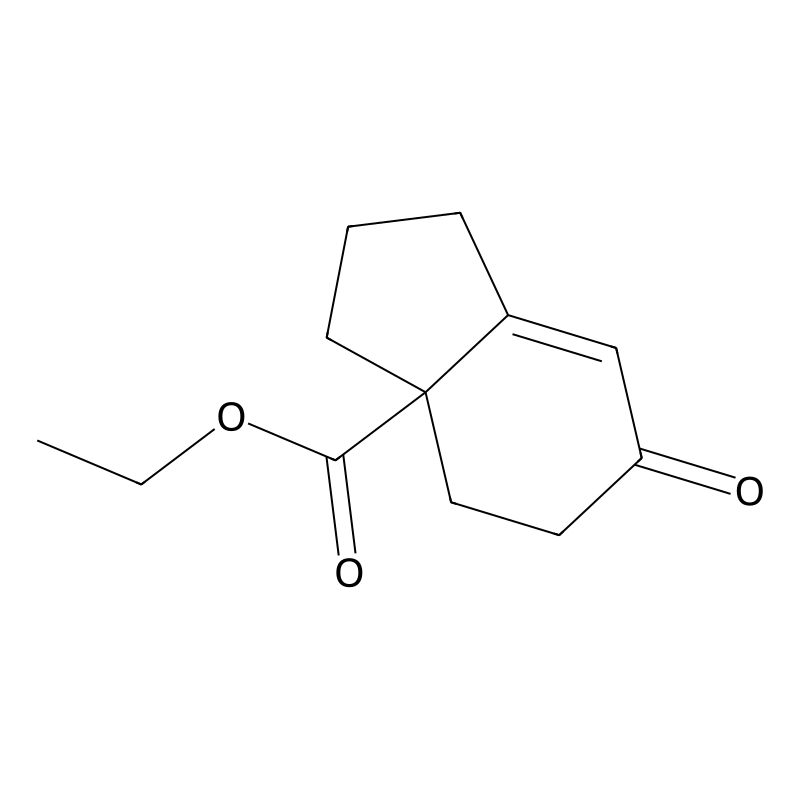

ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Medicinal Chemistry

Scientific Field: Organic Chemistry

Scientific Field: Antiviral Research

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate is an organic compound characterized by its unique molecular structure, represented by the formula . This compound features a ketone functional group and an ethyl ester group, which contribute to its reactivity and potential applications in various fields of chemistry and biology. Its structure is derived from indene, a bicyclic hydrocarbon, making it a derivative of this important chemical class. The presence of the 6-oxo group indicates that it has a carbonyl functionality that can participate in numerous

There is no current information available regarding the mechanism of action of this compound in biological systems.

- Wear appropriate personal protective equipment (PPE) like gloves and goggles when handling.

- Work in a well-ventilated area.

- Avoid contact with skin and eyes.

- Given the presence of an ester group, it's advisable to handle with caution as some esters can be flammable or irritant.

- Oxidation: The ketone group can be oxidized further to yield carboxylic acids when treated with strong oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The ketone can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The ester functional group is susceptible to nucleophilic substitution reactions where the ethoxy moiety can be replaced by other nucleophiles, including amines or thiols .

Research into the biological activity of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate indicates potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects. Its ability to interact with various biomolecules positions it as a candidate for further exploration in medicinal chemistry. The specific mechanisms through which it exerts these effects are still under investigation but may involve modulation of enzyme activity or receptor interactions .

The synthesis of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate typically involves cyclization reactions starting from appropriate indene derivatives. A common synthetic route includes:

- Cyclization Reaction: Reacting an indene derivative with ethyl chloroformate in the presence of a base such as triethylamine.

- Solvent Use: This reaction is generally conducted in inert solvents like dichloromethane at low temperatures to optimize yield and purity.

- Industrial Methods: For large-scale production, continuous flow reactors may be employed to maintain precise control over reaction conditions such as temperature and pressure, ensuring efficient synthesis .

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate finds applications across various domains:

- Chemical Industry: Serves as an intermediate in the synthesis of more complex organic molecules.

- Biological Research: Investigated for its interactions with biomolecules and potential therapeutic effects.

- Pharmaceuticals: Explored for its potential use in developing anti-inflammatory and analgesic drugs.

- Material Science: Utilized in the production of specialty chemicals and materials due to its unique properties .

Studies focusing on the interaction of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate with biological targets are essential for understanding its mechanism of action. These interactions may involve enzyme inhibition or activation pathways within cellular systems. Ongoing research aims to elucidate specific targets and pathways affected by this compound, which could lead to novel therapeutic applications .

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate can be compared with several similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate | Similar structure but differs in saturation levels | Greater reactivity due to additional hydrogen atoms |

| Ethyl 6-methoxy-3-methylindole-2-carboxylate | Contains methoxy and methyl groups | Different chemical behavior due to additional substituents |

| Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate | Related naphthalene derivative | Distinct properties due to naphthalene core structure |

| Ethyl 5-oxo-1,2,3,3a,4,5-hexahydropentalene-3a-carboxylate | Pentalene derivative with similar carboxylate functionality | Different ring structure leading to varied reactivity |

The uniqueness of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate lies in its specific combination of functional groups that facilitate diverse chemical transformations and applications not found in its analogs .

International Union of Pure and Applied Chemistry Naming and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate [1]. The structure represents a tetrahydroindene derivative featuring a carboxylate ester functionality at the 3a position and a ketone group at the 6 position. This nomenclature reflects the systematic naming conventions that account for the bicyclic indene framework, the tetrahydro saturation pattern, and the functional group substitutions [2].

The structural representation reveals a fused bicyclic system comprising a five-membered and six-membered ring, with selective saturation of the five-membered ring portion. The compound maintains the indene core structure while incorporating specific functional modifications that define its chemical identity [3].

Chemical Identifiers and Registry Information

The compound is registered under Chemical Abstracts Service Number 65969-71-3 [2]. The molecular formula is established as C₁₂H₁₆O₃, indicating a composition of twelve carbon atoms, sixteen hydrogen atoms, and three oxygen atoms [2]. The molecular weight is documented as 208.26 grams per mole [2].

Additional chemical identifiers include the International Chemical Identifier string InChI=1S/C12H16O3/c1-2-15-11(14)12-6-3-4-9(12)8-10(13)5-7-12/h8H,2-7H2,1H3 [2] and the corresponding International Chemical Identifier Key BNRОРЕХUPUDIJE-UHFFFAOYSA-N [2]. The Simplified Molecular Input Line Entry System representation is documented as CCOC(=O)C12CCCC1CC(=O)CC2 [2].

Structural Verification Methods

Structural verification of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate employs multiple analytical methodologies. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, utilizing both proton and carbon-13 techniques to establish connectivity and stereochemical relationships [4] [5].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis, essential for structural elucidation [3]. Infrared spectroscopy contributes functional group identification through characteristic absorption frequencies corresponding to carbonyl groups and ester functionalities [6].

Stereochemical Properties

Stereogenic Centers and Configurations

The compound contains two undefined stereogenic centers according to structural analysis [1]. These stereogenic centers are located within the bicyclic framework, specifically at positions that arise from the fusion of the two ring systems and the presence of the quaternary carbon at the 3a position. The undefined nature of these centers indicates that the compound can exist as multiple stereoisomeric forms [1].

The stereochemical complexity is enhanced by the presence of the carboxylate ester functionality, which introduces additional conformational considerations. The spatial arrangement of substituents around the stereogenic centers influences the overall molecular geometry and potential biological activity [7] [8].

Conformational Analysis

Conformational analysis of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate reveals significant structural flexibility due to the saturated tetrahydro portion of the indene system. The five-membered ring can adopt envelope conformations, while the six-membered ring predominantly exists in chair conformations [9] [10].

The conformational preferences are influenced by the substitution pattern and the presence of the carboxylate ester group. Ring puckering parameters and energy calculations demonstrate that specific conformations are energetically favored, with the molecular geometry optimized to minimize steric interactions [9] [10].

Crystal Structure Data

Crystal structure investigations of related indene derivatives provide insights into the solid-state properties of this compound class. Crystal packing arrangements are typically stabilized through van der Waals interactions and potential hydrogen bonding involving the carbonyl groups [9] [11].

The crystal structure analysis reveals unit cell parameters and space group symmetry that characterize the solid-state organization. The molecular arrangement in the crystal lattice influences physical properties such as melting point and solubility characteristics [11].

Physicochemical Properties

Physical State and Appearance

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate is reported as a liquid at room temperature [2]. The physical appearance is characterized by its liquid state, which is consistent with the molecular structure and intermolecular forces present in the compound.

The liquid state at ambient conditions suggests relatively weak intermolecular interactions compared to similar compounds that exist as solids. This physical state impacts storage, handling, and purification procedures for the compound [2].

Solubility Parameters

Solubility characteristics of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate are influenced by its molecular structure containing both polar and nonpolar regions. The ester functionality imparts some polarity, while the hydrocarbon framework contributes hydrophobic character.

The compound demonstrates solubility in organic solvents commonly used in synthetic chemistry, including chloroform and other halogenated solvents [4] [5]. The solubility profile is consistent with compounds containing similar structural features, particularly ethyl ester derivatives of bicyclic ketones.

Melting and Boiling Points

Specific melting and boiling point data for ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate are not extensively documented in the available literature. However, comparative analysis with structurally related compounds suggests that the compound likely exhibits boiling points in the range typical for ethyl ester derivatives of bicyclic ketones.

Related indene derivatives demonstrate boiling points in the range of 200-300°C, depending on the specific substitution pattern and molecular weight [12] [13]. The presence of the ester group and ketone functionality would be expected to influence these thermal properties.

Molecular Weight and Elemental Composition

The molecular weight of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate is precisely determined as 208.26 grams per mole [2]. The elemental composition consists of carbon (69.22%), hydrogen (7.74%), and oxygen (23.04%) based on the molecular formula C₁₂H₁₆O₃.

The exact mass is calculated as 208.1099 daltons, providing precise mass spectral identification capabilities [2]. The molecular weight places this compound within the range typical for pharmaceutical intermediates and synthetic organic compounds of moderate complexity.

Spectroscopic Properties

Nuclear Magnetic Resonance Characteristics

Nuclear magnetic resonance spectroscopy of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate provides detailed structural information through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the ethyl ester group, including the characteristic triplet for the methyl group and quartet for the methylene group [4] [5].

The methylene protons of the tetrahydroindene system appear as complex multiplets in the aliphatic region, with chemical shifts influenced by the proximity to the carbonyl group and the bicyclic framework. The carbon-13 nuclear magnetic resonance spectrum displays signals for the carbonyl carbon of the ester group and the ketone carbon, appearing in the downfield region characteristic of these functional groups [4] [5].

Infrared Spectral Features

Infrared spectroscopy of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The carbonyl stretching frequencies appear in the expected regions, with the ester carbonyl typically absorbing around 1730-1750 cm⁻¹ and the ketone carbonyl around 1700-1720 cm⁻¹ [6] [14].

The carbon-hydrogen stretching vibrations produce absorption bands in the 2800-3000 cm⁻¹ region, while the carbon-carbon stretching and bending modes contribute to the fingerprint region below 1500 cm⁻¹. The intensity and position of these bands provide structural confirmation and purity assessment capabilities [6] [14].

Mass Spectral Fragmentation Patterns

Mass spectrometry of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate provides molecular ion confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the molecular weight of the compound [3].

Fragmentation patterns typically involve loss of the ethyl ester group, producing fragment ions characteristic of the indene ketone core structure. Common fragmentation pathways include alpha cleavage adjacent to the carbonyl groups and ring fragmentation processes that provide structural information [3].

Ultraviolet-Visible Absorption Properties

Ultraviolet-visible absorption spectroscopy of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate reveals electronic transitions associated with the conjugated system and carbonyl chromophores. The compound exhibits absorption bands in the ultraviolet region corresponding to π→π* transitions of the aromatic portion and n→π* transitions of the carbonyl groups [15] [16].

The absorption maximum wavelengths and extinction coefficients provide information about the electronic structure and conjugation extent within the molecule. The spectral characteristics are consistent with similar indene derivatives and provide analytical identification capabilities [15] [16].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| Chemical Abstracts Service Number | 65969-71-3 | [2] |

| Physical State | Liquid | [2] |

| International Chemical Identifier Key | BNRОРЕХUPUDIJE-UHFFFAOYSA-N | [2] |

| Stereogenic Centers | 2 (undefined) | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |